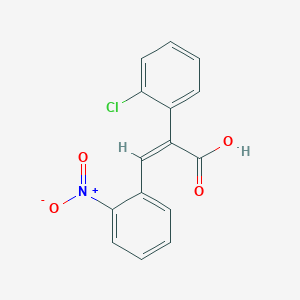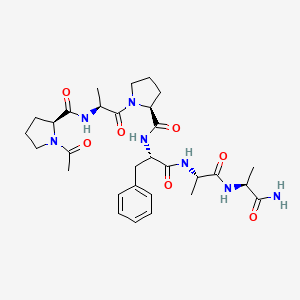
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This specific compound is composed of a sequence of amino acids: acetylated proline, alanine, proline, phenylalanine, alanine, and alaninamide. Peptides like this one are often studied for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next protected amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidizing agents can modify certain amino acid residues, such as the phenylalanine residue.
Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with altered functional groups.
Reduction: Reduced forms of amino acids or peptides.
科学研究应用
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide has various applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating peptide interactions with proteins, enzymes, and cell membranes.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials or sensors.
作用机制
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide depends on its specific interactions with biological targets. Peptides can bind to receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
- 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide
- 1-Acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine
- N-acetyl-L-prolyl-L-phenylalanine methyl ester
Uniqueness
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-alanyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its acetylated proline and phenylalanine residues may contribute to unique interactions with biological targets compared to other peptides.
属性
CAS 编号 |
60091-22-7 |
|---|---|
分子式 |
C30H43N7O7 |
分子量 |
613.7 g/mol |
IUPAC 名称 |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H43N7O7/c1-17(25(31)39)32-26(40)18(2)33-27(41)22(16-21-10-6-5-7-11-21)35-29(43)24-13-9-15-37(24)30(44)19(3)34-28(42)23-12-8-14-36(23)20(4)38/h5-7,10-11,17-19,22-24H,8-9,12-16H2,1-4H3,(H2,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t17-,18-,19-,22-,23-,24-/m0/s1 |
InChI 键 |
KXXVOBFKNLDPKT-RWLNTESRSA-N |
手性 SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C |
规范 SMILES |
CC(C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


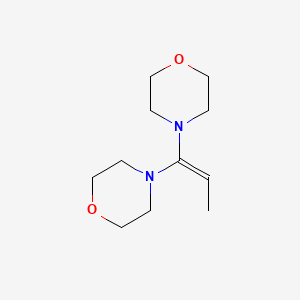
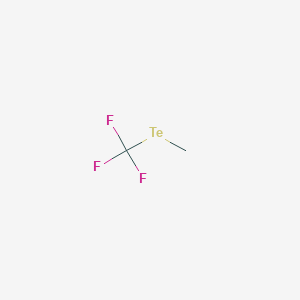
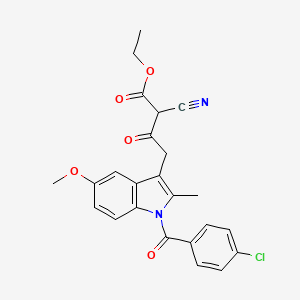

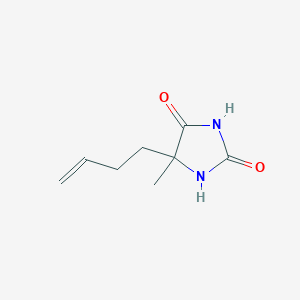
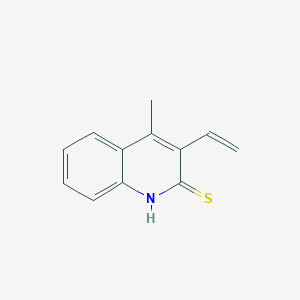
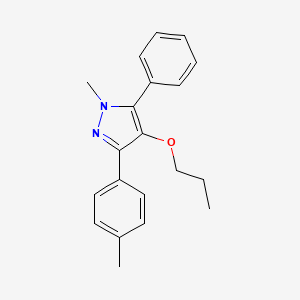
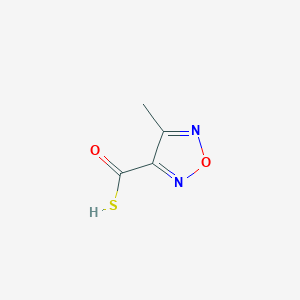
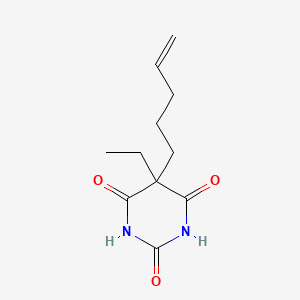
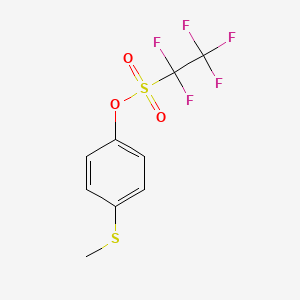
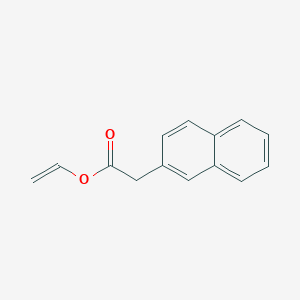
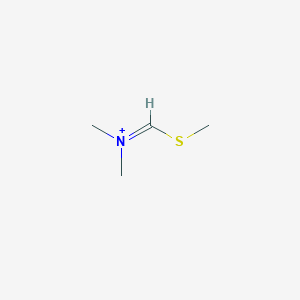
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
